

# Application Notes and Protocols: Humanized CCR2 Mouse Models in Preclinical Studies

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## Compound of Interest

Compound Name:	CCR2-RA
CAS No.:	512177-31-0
Cat. No.:	B3037638

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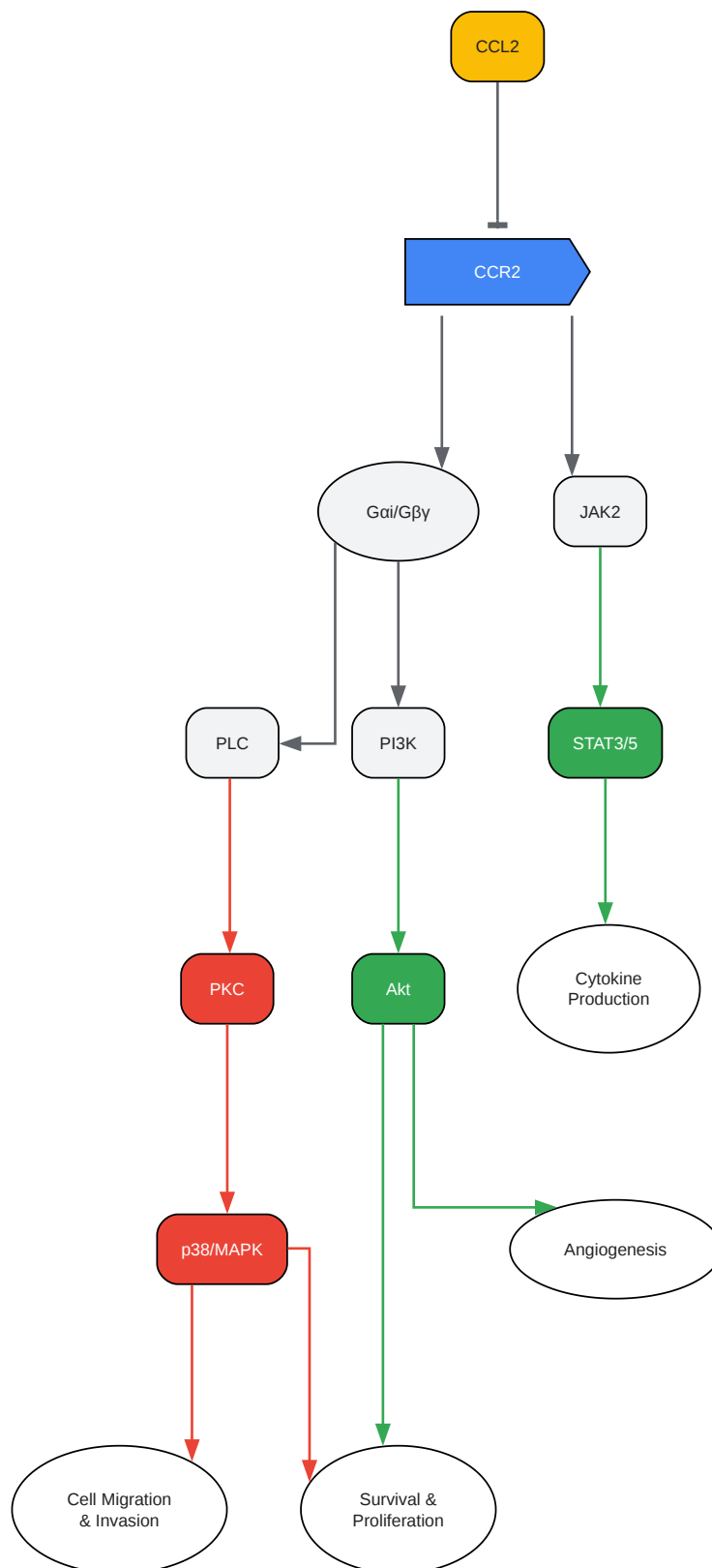
## Introduction

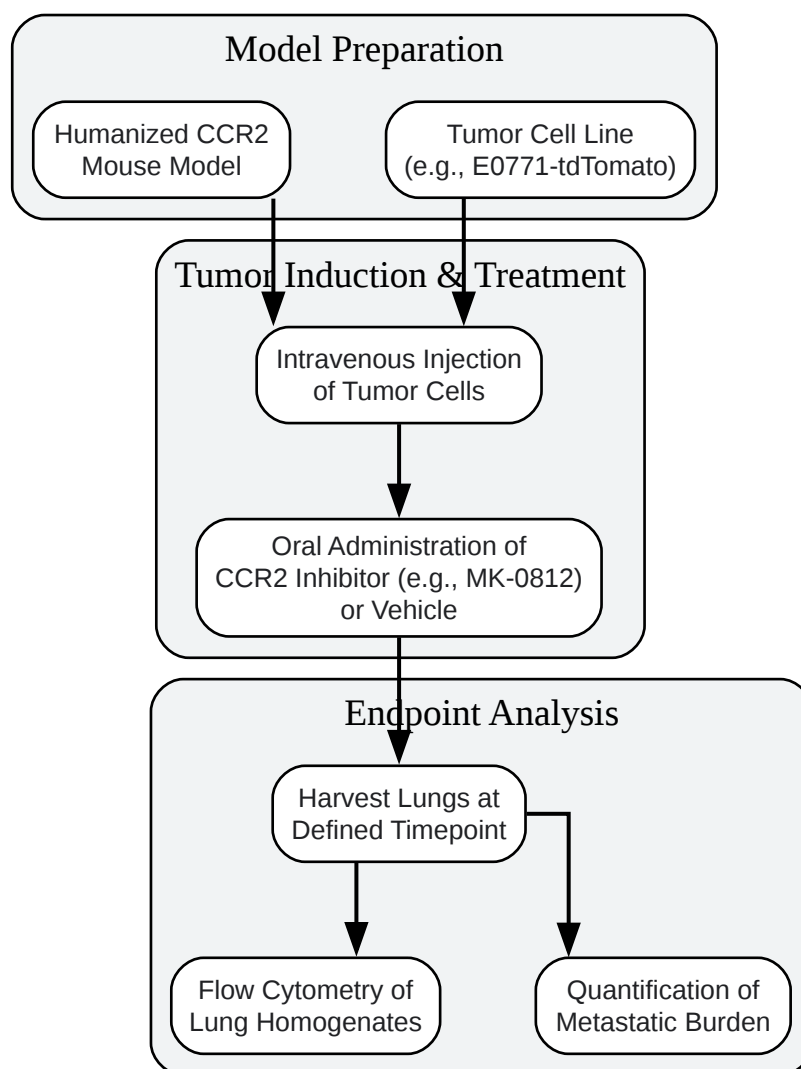
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in recruiting inflammatory monocytes to sites of tissue injury, inflammation, and tumors.[1] This signaling axis is implicated in the pathogenesis of a wide array of diseases, including cancer, atherosclerosis, metabolic syndrome, and inflammatory disorders.[2][3][4] Consequently, targeting the CCL2/CCR2 pathway presents a promising therapeutic strategy. However, the development of effective CCR2 antagonists has been challenging, partly due to species-specific differences in receptor structure and ligand binding. Humanized CCR2 mouse models, in which the murine *Ccr2* gene is replaced with its human counterpart, provide an invaluable preclinical platform to evaluate the efficacy and safety of human-specific CCR2-targeting therapies in a physiologically relevant *in vivo* setting.[5][6]

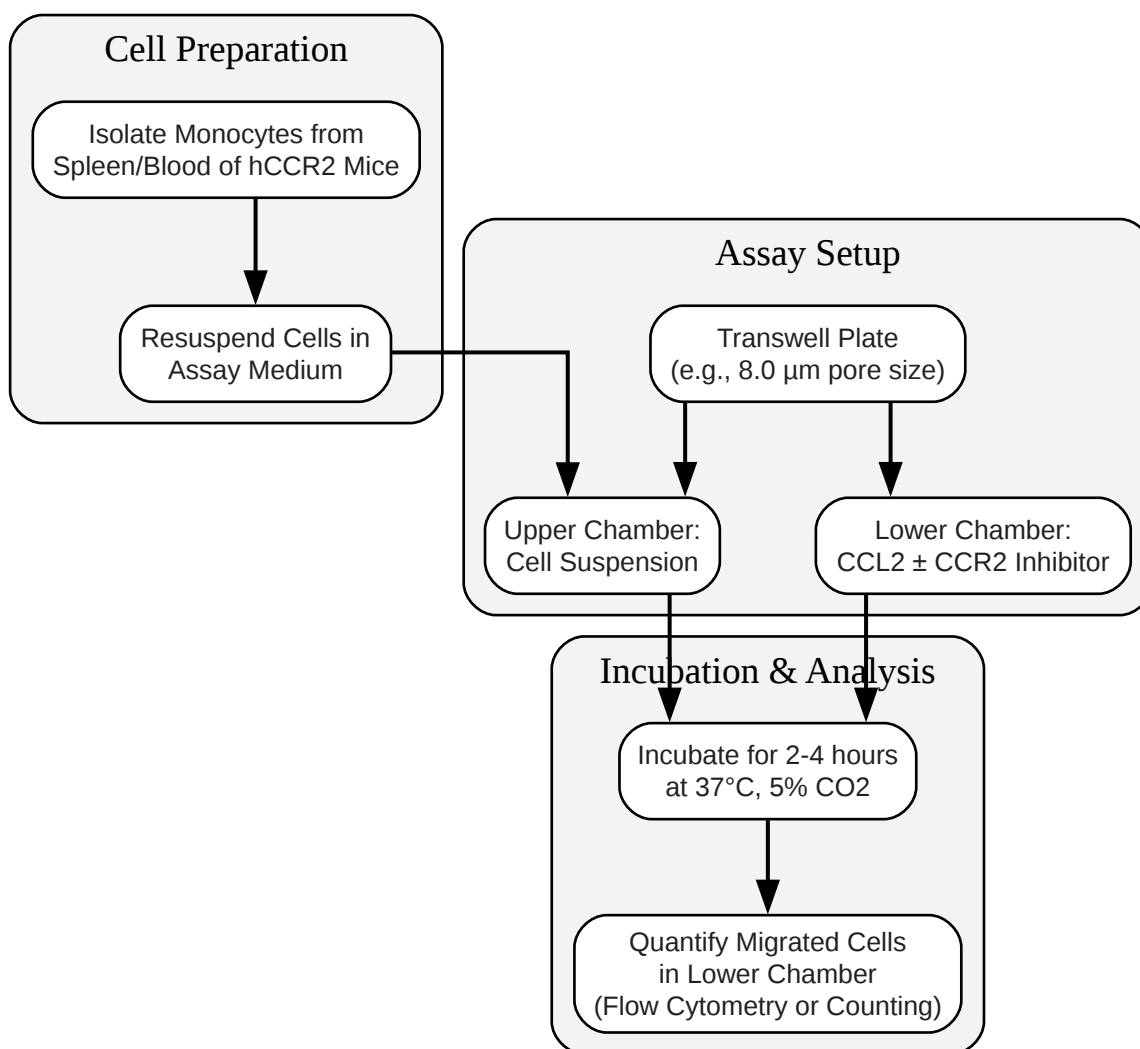
These application notes provide an overview of the utility of humanized CCR2 mouse models in various disease areas, complete with detailed experimental protocols and quantitative data from representative preclinical studies.

## I. CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of downstream signaling events that regulate cell migration, survival, and proliferation.<sup>[2][7]</sup> Key pathways activated include the JAK/STAT, PI3K/Akt, and MAPK pathways.<sup>[2][7]</sup>







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